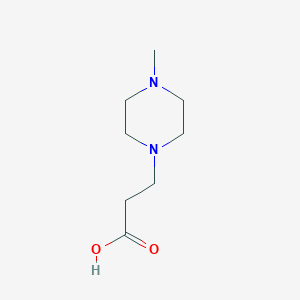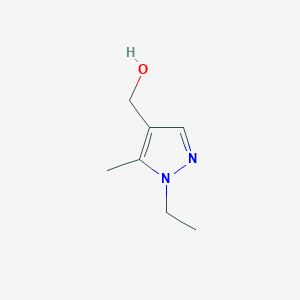
3-Naphthalen-2-yl-acrylic acid methyl ester
Vue d'ensemble
Description
“3-Naphthalen-2-yl-acrylic acid methyl ester” is a chemical compound with the molecular formula C14H12O2 . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “3-Naphthalen-2-yl-acrylic acid methyl ester” consists of a naphthalene ring attached to an acrylic acid methyl ester group . The molecular weight of this compound is 212.24 g/mol.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Naphthalen-2-yl-acrylic acid methyl ester” include a molecular weight of 212.24 g/mol. Other specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .
Applications De Recherche Scientifique
Polymer Science and Material Applications
Polymerization Processes : Studies have shown the effectiveness of certain naphthalene-based compounds in initiating controlled polymerization processes. For instance, carbazole-9-carbodithioic acid naphthalen-1-ylmethyl ester has been used in reversible addition-fragmentation chain transfer (RAFT) polymerizations, contributing to controlled polymer growth and molecular weight determination (Zhou et al., 2007).
Electronic and Memory Devices : Certain naphthalene derivatives have shown potential in the development of electronic and memory devices. For example, a homopolymer nanofilm based on a naphthalene derivative exhibited binary write-once-read-many (WORM) memory behavior and rewritable ternary memory behavior (Wang et al., 2018).
Organic Chemistry and Synthesis
Synthesis of Phthalides : Naphthalene-based compounds have been utilized in the synthesis of phthalides via a one-pot intramolecular domino protocol. This process involves epoxidation, cyclization, and dehydration reactions (Yasmin & Ray, 2013).
Synthesis of Bicyclic Frameworks : The annelation of enamine with methyl α-(bromomethyl)acrylate leads to aromatic bicyclic frameworks, where naphthalene derivatives play a crucial role (Chen et al., 1997).
Sensing and Detection
Sensing of Nitro Explosives and Ions : Naphthalene-based coordination polymers have been developed for the detection of nitro aromatics and Fe(III) ions, showcasing the potential for sensitive and selective detection applications (Das & Biradha, 2018).
Selective Detection of Cys : Derivatives of naphthalene have been used for designing probes with high selectivity and sensitivity for cysteine detection (Zhang et al., 2014).
Propriétés
IUPAC Name |
methyl (E)-3-naphthalen-2-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14(15)9-7-11-6-8-12-4-2-3-5-13(12)10-11/h2-10H,1H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDBRZFZGWAPEL-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Naphthalen-2-yl-acrylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1347415.png)


![3-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1347439.png)



![4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine](/img/structure/B1347445.png)



![{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B1347458.png)

![6-(3,4-dimethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B1347468.png)